2-(Trifluoromethyl)benzoylformic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

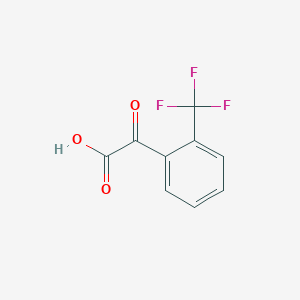

2-(Trifluoromethyl)benzoylformic acid is an organic compound with the molecular formula C9H5F3O3 It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a formic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzoylformic acid typically involves the introduction of a trifluoromethyl group into a benzoylformic acid framework. One common method is the Friedel-Crafts acylation of benzene derivatives using trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality products suitable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Trifluoromethyl)benzoylformic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylbenzoic acid, while reduction could produce trifluoromethylbenzyl alcohol.

Aplicaciones Científicas De Investigación

Biochemical Studies

2-(Trifluoromethyl)benzoylformic acid is utilized in biochemical genetics, particularly in studies involving plasmid-encoded pathways. For instance, it has been used to investigate the phthalate catabolic pathway in Arthrobacter keyseri 12B, highlighting its role in microbial metabolism and environmental biodegradation processes .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various derivatives. It has been employed in the synthesis of:

- 1,3,4-Oxadiazole Derivatives : These compounds are significant due to their biological activities and potential applications as pharmaceuticals .

- Fluorinated Compounds : The trifluoromethyl group enhances the lipophilicity and metabolic stability of drugs, making it valuable in drug design .

Coordination Chemistry

This compound acts as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals allows for the exploration of new catalytic systems and materials . This application is crucial for developing catalysts that can facilitate various chemical reactions efficiently.

Drug Development

The incorporation of trifluoromethyl groups into drug candidates often leads to improved pharmacokinetic properties. Research indicates that compounds derived from this compound exhibit enhanced activity against specific targets, including:

- Antitubercular Agents : Modifications of this compound have shown promise in developing effective treatments for tuberculosis .

- Antimicrobial Agents : The compound's derivatives are being explored for their potential as broad-spectrum antimicrobial agents due to their unique structural features .

Pesticide Development

The compound's derivatives are investigated for their potential use in agricultural chemistry as pesticides. Their fluorinated nature may contribute to enhanced stability and efficacy against pests, making them candidates for environmentally friendly pest control solutions .

Case Studies

Mecanismo De Acción

The mechanism by which 2-(Trifluoromethyl)benzoylformic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. This can lead to the modulation of specific biochemical pathways, resulting in desired therapeutic or chemical outcomes.

Comparación Con Compuestos Similares

- 2-(Trifluoromethyl)benzoic acid

- 2-(Trifluoromethyl)benzaldehyde

- 2-(Trifluoromethyl)benzyl alcohol

Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)benzoylformic acid is unique due to the presence of both a trifluoromethyl group and a formic acid moiety

Actividad Biológica

2-(Trifluoromethyl)benzoylformic acid is a compound characterized by the presence of a trifluoromethyl group and a benzoylformic acid moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Properties

Research indicates that compounds containing a trifluoromethyl group exhibit significant antimicrobial activity. For instance, derivatives of 4-(trifluoromethyl)benzoic acid have demonstrated effectiveness against various bacterial strains, including Pseudomonas fluorescens and Bacillus subtilis, with minimum inhibitory concentrations (MICs) suggesting moderate antibacterial efficacy . In a study focusing on salicylanilide derivatives, the incorporation of trifluoromethyl groups enhanced their activity against Mycobacterium tuberculosis, including drug-resistant strains .

Table 1: Antimicrobial Activity of Trifluoromethyl Compounds

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Salicylanilide 4-(trifluoromethyl)benzoate | Pseudomonas fluorescens | 0.49 |

| Salicylanilide 4-(trifluoromethyl)benzoate | Bacillus subtilis | 0.49 |

| N-(3-trifluoromethyl)benzoyl-N'-aryl thiourea derivatives | Mycobacterium tuberculosis | Varies |

Anti-Inflammatory Effects

The anti-inflammatory potential of compounds with trifluoromethyl substitutions has been explored, with findings suggesting that such modifications can influence the activity of transcription factors like NF-κB. In vitro studies have shown that specific trifluoromethyl-containing compounds can either enhance or inhibit NF-κB activity, indicating their role in modulating inflammatory responses .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing biological activity. Structure-activity relationship studies reveal that this group contributes to increased lipophilicity and improved interactions with biological targets, which are essential for the antimicrobial and anti-inflammatory properties observed in various derivatives . The steric hindrance introduced by the trifluoromethyl group also plays a role in the kinetics of reactions involving these compounds, affecting their degradation rates and overall bioavailability .

Case Studies

- Antimicrobial Efficacy Against Drug-Resistant Strains : A study evaluated several trifluoromethyl-substituted compounds against resistant strains of Staphylococcus aureus. The results indicated that some derivatives exhibited significant activity, confirming the hypothesis that fluorinated compounds can enhance antimicrobial potency .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinities of trifluoromethyl-containing compounds to various biological targets. These studies provide insights into how structural modifications can influence bioactivity and help in designing more effective therapeutic agents .

Propiedades

IUPAC Name |

2-oxo-2-[2-(trifluoromethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTPFGVZOCBBSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.